molecular formula C41H43N3O7S B1663706 Tubacin CAS No. 1350555-93-9

Tubacin

Cat. No. B1663706
M. Wt: 721.9 g/mol
InChI Key: BHUZLJOUHMBZQY-YXQOSMAKSA-N
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Description

Tubacin is a highly potent and selective, reversible, cell-permeable HDAC6 inhibitor with an IC50 of 4 nM in a cell-free assay . It has approximately 350-fold selectivity over HDAC1 . Tubacin reduces the replication of the Japanese Encephalitis Virus via the decrease of viral RNA synthesis .


Physical And Chemical Properties Analysis

Tubacin has a molecular weight of 721.86 . It is soluble in DMSO at 90 mg/mL . It is recommended to be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

  • HDAC6 Inhibition and Tubulin Acetylation : Tubacin is known for its selective inhibition of histone deacetylase 6 (HDAC6), which leads to the acetylation of α-tubulin in cells. It does not affect histone acetylation levels, gene expression patterns, or cell cycle progression, but it has shown effects on cell motility and microtubule-associated proteins (Haggarty et al., 2003).

  • Cancer Treatment Potential : Studies have shown Tubacin's efficacy in killing Epstein-Barr virus-positive Burkitt lymphoma cells and inducing apoptosis in lymphoblastoid cells. This suggests potential applications in cancer treatment, particularly for EBV-associated B-cell lymphomas (Kawada et al., 2009).

  • Effectiveness Against Acute Lymphoblastic Leukemia (ALL) : Tubacin has demonstrated a higher antiproliferative effect in acute lymphoblastic leukemia (ALL) cells compared to normal hematopoietic cells. It induces apoptotic pathways in these cells, suggesting a potential therapeutic approach for treating ALL (Aldana-Masangkay et al., 2011).

  • Role in Neurological Disorders : Tubacin has been investigated for its role in neurological diseases. It was found to inhibit the release of inflammatory mediators in lipopolysaccharide-activated microglial cells, indicating potential for addressing inflammatory and oxidative stress-related neurological conditions (Sui et al., 2017).

  • Bone Marrow Stromal Stem Cells (BMSCs) : Research on Tubacin has shown its capacity to promote the proliferation and morphological changes of BMSCs through the ERK pathway. This indicates its potential utility in regenerative medicine and cellular therapy (Liang et al., 2019).

  • Glioma Treatment : Tubacin exhibited an ability to inhibit glioma cell proliferation, migration, and motility, and promote apoptosis. Its mechanism appears to involve the induction of reactive oxygen species (ROS) release in cells, offering a potential avenue for glioma treatment (Ling et al., 2016).

  • acin has shown efficacy in reducing the replication of the Japanese Encephalitis Virus (JEV) by decreasing viral RNA synthesis. It acts as a host-targeting agent, suggesting a novel approach for treating JEV infections (Lu et al., 2017).
  • Inhibition of Autophagy in Glioma Cells : Tubacin has been found to suppress the growth and drug resistance of glioma cells by inhibiting autophagy. This indicates its potential as part of a combined therapy strategy for treating glioblastoma (Yin & Li, 2018).

  • DNA Damage and Sensitization of Transformed Cells : Tubacin's role in inducing DNA damage and enhancing cell death in transformed cells, when combined with other anticancer agents, highlights its potential as a therapeutic agent in cancer treatment. It appears to activate the intrinsic apoptotic pathway in transformed cells (Namdar et al., 2010).

  • Improved In Vitro Fertilization Embryo Development : Tubacin treatment during porcine oocyte maturation has been shown to improve the developmental potential of in vitro fertilization embryos. This suggests its potential utility in assisted reproduction technologies (Sun et al., 2020).

Safety And Hazards

Tubacin should be handled with care to avoid dust formation and breathing in vapors, mist, or gas . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water . It is also advised to avoid release to the environment .

properties

IUPAC Name

N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUZLJOUHMBZQY-YXQOSMAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H43N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tubacin

CAS RN

537049-40-4
Record name Tubacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537049-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tubacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TUBACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,840
Citations
GI Aldana-Masangkay… - Leukemia & …, 2011 - Taylor & Francis
… min following treatment of ALL cells with tubacin. We also observed an … tubacin appear to be distinct from those observed in multiple myeloma. In this article, we demonstrate that tubacin …
Number of citations: 66 www.tandfonline.com
D Siow, B Wattenberg - Biochemical and Biophysical Research …, 2014 - Elsevier
… of sphingolipid biosynthesis we observed that tubacin strongly inhibited de novo synthesis … , tubacin is a direct inhibitor of SPT activity in permeabilized cells. Furthermore tubacin inhibits …
Number of citations: 17 www.sciencedirect.com
C Yin, P Li - Open Medicine, 2018 - degruyter.com
… tubacin, a specific inhibitor of histone deacetylase 6(HDAC6). According to the results, tubacin … Moreover, the combined treatment of tubacin and temozolomide, an alkylating agent used …
Number of citations: 18 www.degruyter.com
CY Lu, YC Chang, CH Hua, C Chuang… - International Journal of …, 2017 - mdpi.com
… , tubacin suppressed the NS5 expression and antisense RNA genome synthesis in infected cells. Tubacin-… Therefore, tubacin had a high potential of a host-targeting agent against JEV, …
Number of citations: 36 www.mdpi.com
OS Chao, TC Chang, MA Di Bella… - Journal of Cellular …, 2017 - Wiley Online Library
… Here, we report that the HDAC6 inhibitor tubacin promoted the extracellular release of … Herein, we show that tubacin promoted the release of EVs from cancer cells. Tubacin-induced …
Number of citations: 28 onlinelibrary.wiley.com
JQ Liang, F Lu, B Gan, YY Wen, J Chen… - American Journal of …, 2019 - ncbi.nlm.nih.gov
… (tubacin), a novel specific HDAC6 inhibitor, on the proliferation and migration of BMSCs. A low concentration of tubacin … Our findings suggest that the protective effects of tubacin on …
Number of citations: 14 www.ncbi.nlm.nih.gov
J Kawada, P Zou, R Mazitschek, JE Bradner… - Journal of Biological …, 2009 - ASBMB
… ), we studied the effect of tubacin on EBV-transformed B cells and Burkitt lymphoma cells … We show that tubacin kills LCLs by apoptosis and induction of caspase-3, whereas tubacin kills …
Number of citations: 55 www.jbc.org
J Chen, J Zhang, NF Shaik, B Yi, X Wei, XF Yang… - Journal of Biological …, 2019 - ASBMB
… these effects were not mediated by tubacin’s inhibitory effect on … tubacin alters the expression of these proteins, we compared levels of eEF1A and PTBP1 between control and tubacin…
Number of citations: 22 www.jbc.org
S Ota, ZQ Zhou, PJ Hurlin - Oncotarget, 2018 - ncbi.nlm.nih.gov
… The superior anti-tumor activity of tubacin … tubacin and tubastatin A inhibit HDAC6 with similar selectivity and potency, our results reveal unique HDAC6-independent activities of tubacin …
Number of citations: 4 www.ncbi.nlm.nih.gov
M Salmi, N Bruneau, J Cillario, N Lozovaya… - Brain, 2013 - academic.oup.com
… The presence or absence of tubacin fragment ions into the brain extracts after discontinuation of maternal treatment with tubacin or with DMSO (the vehicle), respectively, was detected …
Number of citations: 58 academic.oup.com

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